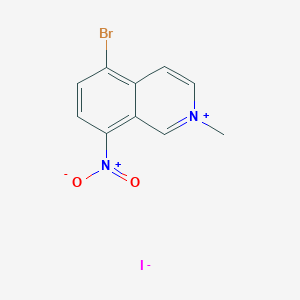
5-Bromo-2-methyl-8-nitroisoquinolin-2-ium iodide
Cat. No. B8536492
Key on ui cas rn:
947499-02-7
M. Wt: 394.99 g/mol
InChI Key: NIDJEJJNLYVSBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


Into a 500 mL 3-necked round bottom flask was placed a solution of Ni(NO3)2.6H2O (12.6 g, 43.33 mmol) in CH3OH (200 mL). To the mixture was added 5-bromo-8-nitro-N-methylisoquinolinium iodide (33.33 g, 84.38 mmol). To the above was added NaCNBH3 (10.6 g, 168.68 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 5 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The resulting solution was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved with 800 mL of H2O. Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%). A filtration was performed. The resulting solution was extracted 2 times with 800 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system. This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
[Compound]
Name
Ni(NO3)2.6H2O
Quantity
12.6 g
Type
reactant
Reaction Step One



[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[I-].[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH:5]=[CH:6][N+:7]([CH3:16])=[CH:8]2.[BH3-]C#N.[Na+]>CO>[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH3:16])[CH2:8]2 |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
Ni(NO3)2.6H2O
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
33.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].BrC1=C2C=C[N+](=CC2=C(C=C1)[N+](=O)[O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Four
[Compound]
|
Name
|
ethyl acetate petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, for 5 hours while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 500 mL 3-necked round bottom flask was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated by evaporation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved with 800 mL of H2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted 2 times with 800 mL of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
